1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane is a synthetic organic compound characterized by its complex structure, which includes two sulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring, which can be achieved through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the diazepane with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Substitution with tert-Butyl and Methoxy Groups:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.
Substitution: Compounds where the sulfonyl groups are replaced by nucleophiles.
Scientific Research Applications
1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Potential use in studying enzyme interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The tert-butyl and methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-methoxybenzenesulfonyl)-1,4-diazepane: Lacks the tert-butyl groups, which may affect its reactivity and stability.
1,4-Bis(3-tert-butylbenzenesulfonyl)-1,4-diazepane: Lacks the methoxy groups, potentially altering its solubility and interaction with biological targets.
1,4-Bis(4-methoxybenzenesulfonyl)-2-methylpiperazine: Contains a piperazine ring instead of a diazepane ring, which can influence its chemical properties and applications.
Uniqueness
1,4-Bis(3-tert-butyl-4-methoxybenzenesulfonyl)-1,4-diazepane is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, solubility, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H40N2O6S2 |
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Molecular Weight |
552.8 g/mol |
IUPAC Name |
1,4-bis[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C27H40N2O6S2/c1-26(2,3)22-18-20(10-12-24(22)34-7)36(30,31)28-14-9-15-29(17-16-28)37(32,33)21-11-13-25(35-8)23(19-21)27(4,5)6/h10-13,18-19H,9,14-17H2,1-8H3 |
InChI Key |
LQGKLDDTSYYSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(C)(C)C)OC |
Origin of Product |
United States |
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